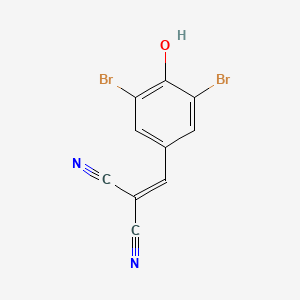
1-Phenylguanidine
説明
1-Phenylguanidine is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as phenylguanidine or 1-phenylguanidinium chloride and has the chemical formula C7H10N3Cl.
科学的研究の応用
Antimicrobial and DNA-Binding Agents : Ferrocenyl phenylguanidines have shown significant antimicrobial and DNA-binding properties, potentially useful as anticancer and antifungal agents (Gul et al., 2013).
Cardiovascular Effects : Aromatic guanidines, including phenylguanidines, have been studied for cardiovascular effects in dogs, showing predominant vasoconstriction without cardiac stimulation (Hughes et al., 1975).
Anticancer Activity : Ferrocene-based phenylguanidines have been explored for their DNA binding and antioxidant potency, suggesting potential in anticancer applications (Gul et al., 2014).
C5a Receptor Antagonists : Phenylguanidines have been developed as C5a receptor antagonists, with applications in inflammatory and immune responses (Astles et al., 1997).
Adrenergic Blocking Effects : Phenylguanidine analogs have been synthesized to study their adrenergic blocking effects, useful in regulating blood pressure (Grosso et al., 1980).
Study of Trypsin's Active Center : Phenylguanidine has been used to study the active center of trypsin, contributing to understanding of enzyme mechanics (Mares-Guia et al., 1967).
Auxochromic Properties : Research on the auxochromic properties of phenylguanidine has implications in spectroscopic analysis and chemical sensing (Antol et al., 2016).
Therapeutic Applications in Neuroectodermal Tumors : Iobenguane, a derivative of phenylguanidine, has been used as a therapeutic metabolic agent in neuroectodermal tumors (Giammarile et al., 2008).
Synthesis of Heterocyclic Compounds : Phenylguanidine has been used in the synthesis of heterocyclic compounds such as 1,2,4-triazoles (Kurzer & Douraghi-Zadeh, 1967).
Melanocortin-5 Receptor Antagonists : Phenylguanidine analogues have been identified as selective nonpeptide antagonists for the melanocortin-5 receptor (Chen et al., 2004).
作用機序
Target of Action
1-Phenylguanidine, also known as Phenylguanidine , is a versatile organic compound that has been found to interact with various targets.
Mode of Action
This compound has been reported to coordinate strongly with PbI2 complexes in the perovskite precursor, forming new intermediate species . These strong interactions effectively retard the perovskite crystallization process, leading to the formation of homogeneous films with enlarged grain sizes and reduced density of defects .
Biochemical Pathways
Guanidine compounds, which include this compound, are known for their versatility in chemistry and their application in a diversity of biological activities .
Result of Action
It’s known that the strong interactions of this compound with pbi2 complexes result in the retardation of the perovskite crystallization process, leading to the formation of homogeneous films with enlarged grain sizes and reduced density of defects .
Action Environment
It’s known that the coordination chemistry of perovskite precursors can be fine-tuned by carefully controlling the introduction of additives like this compound .
生化学分析
Biochemical Properties
1-Phenylguanidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as nitric oxide synthase (NOS) and arginase, which are involved in the urea cycle and nitric oxide production. The interaction with NOS inhibits the production of nitric oxide, a critical signaling molecule in various physiological processes. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of endothelial cells by inhibiting nitric oxide production, which can lead to altered vascular tone and blood pressure regulation. In neuronal cells, this compound can modulate neurotransmitter release and synaptic plasticity by affecting nitric oxide levels. Furthermore, it impacts gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of enzymes such as nitric oxide synthase and arginase. This binding inhibits the catalytic activity of these enzymes, leading to reduced production of nitric oxide and urea. Additionally, this compound can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function. These interactions can result in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit nitric oxide production without causing significant adverse effects. At higher doses, this compound can lead to toxicity, including liver and kidney damage, due to its impact on enzyme activity and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical or physiological response .
Metabolic Pathways
This compound is involved in metabolic pathways related to the urea cycle and nitric oxide production. It interacts with enzymes such as arginase and nitric oxide synthase, affecting the flux of metabolites through these pathways. By inhibiting these enzymes, this compound can alter the levels of metabolites such as urea and nitric oxide, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its biochemical and physiological effects .
特性
IUPAC Name |
2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJZGVVKGFIGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70173836 | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-16-6 | |
| Record name | N-Phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Phenylguanidine in synthesizing fungicidal compounds?
A1: this compound serves as a crucial building block in synthesizing various compounds exhibiting fungicidal activity. For example, it reacts with tert-butyl 3-cyclopropyl-3-oxopropanoate to produce 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol, a precursor to (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, a potent fungicide. [, ]. Similarly, this compound reacts with 1-cyclopropylbutane-1,3-dione to produce Cyprodinil, another effective fungicide. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses a free amidino group (-C(=NH)NH2), essential for its participation in the Voges-Proskauer reaction []. This reaction, characterized by a color change upon reacting with certain reagents, is indicative of the presence of specific structural motifs, including the free amidino group found in this compound. This structural feature also contributes to its reactivity in synthesizing fungicidal compounds, as demonstrated in the formation of both (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate and Cyprodinil.
Q3: Beyond fungicides, are there other applications for this compound derivatives?
A3: Yes, research indicates that this compound derivatives, specifically 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, can be efficiently synthesized using this compound as a starting material []. While the specific applications of these derivatives are not detailed in the provided abstracts, the presence of the trifluoromethyl group often imparts desirable pharmacological properties, suggesting potential applications in medicinal chemistry.
Q4: Has this compound been explored in material science applications?
A4: Interestingly, this compound has shown promise as a ligand in perovskite solar cell fabrication []. It can strongly coordinate with lead iodide (PbI2) complexes, influencing the crystallization kinetics of perovskite films and leading to improved film quality with larger grain sizes and fewer defects. This interaction highlights its potential in material science, particularly in optimizing the performance of perovskite solar cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)


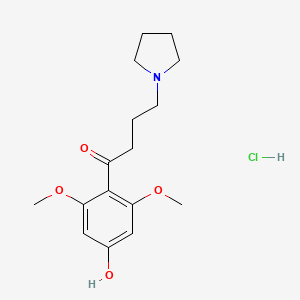
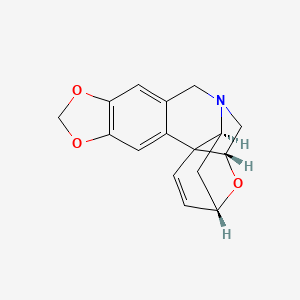
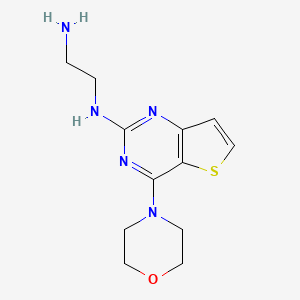
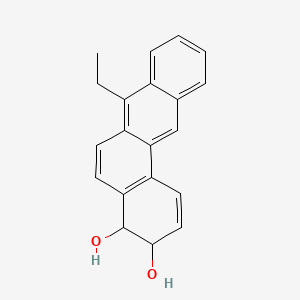

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)
